(6-(Cyclopropylamino)imidazo[1,2-b]pyridazin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-(Cyclopropylamino)imidazo[1,2-b]pyridazin-2-yl)methanol is a chemical compound with the molecular formula C10H12N4O. It is a derivative of imidazo[1,2-b]pyridazine, a privileged drug moiety found in many approved and experimental drugs . This compound has shown potential in various scientific research applications, particularly in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Cyclopropylamino)imidazo[1,2-b]pyridazin-2-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with imidazo[1,2-b]pyridazine derivatives. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(6-(Cyclopropylamino)imidazo[1,2-b]pyridazin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of catalysts like palladium on carbon (Pd/C) to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different chemical and biological properties .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as a tool for studying biological processes, particularly those involving kinase inhibition.
Mechanism of Action
The mechanism of action of (6-(Cyclopropylamino)imidazo[1,2-b]pyridazin-2-yl)methanol involves the inhibition of transforming growth factor-β activated kinase (TAK1). TAK1 is a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis. By inhibiting TAK1, this compound can disrupt signaling pathways involved in the proliferation of multiple myeloma cells .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-b]pyridazine-2-methanol: A closely related compound with similar chemical properties.
6-Substituted morpholine or piperazine imidazo[1,2-b]pyridazines: These compounds also inhibit TAK1 and have shown potential in treating multiple myeloma.
Uniqueness
(6-(Cyclopropylamino)imidazo[1,2-b]pyridazin-2-yl)methanol stands out due to its specific substitution pattern, which enhances its selectivity and potency as a TAK1 inhibitor. This unique structure allows it to bind more effectively to the kinase’s active site, making it a promising candidate for further development as a therapeutic agent .
Properties
CAS No. |
1184918-88-4 |
---|---|
Molecular Formula |
C10H12N4O |
Molecular Weight |
204.23 g/mol |
IUPAC Name |
[6-(cyclopropylamino)imidazo[1,2-b]pyridazin-2-yl]methanol |
InChI |
InChI=1S/C10H12N4O/c15-6-8-5-14-10(12-8)4-3-9(13-14)11-7-1-2-7/h3-5,7,15H,1-2,6H2,(H,11,13) |
InChI Key |
FLFNFVARYJGOKR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=NN3C=C(N=C3C=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.